Pharmacokinetic Differentiation: Slower Elimination and Distinct Tissue Distribution of FFA vs. Parent Florfenicol in Fish
In snubnose pompano (Trachinotus blochii), the metabolite florfenicol amine (FFA) exhibits a significantly different pharmacokinetic profile compared to the parent drug florfenicol (FFC). Following a single oral dose of 15 mg/kg, the time to reach maximum concentration (Tmax) and the elimination half-life (t1/2β) were slower for FFA than for FFC in all tissues examined [1]. Notably, FFA t1/2β in the kidney was exceptionally long at 46.01 ± 8.2 h, compared to the parent drug's t1/2β in the same tissue (value not specified but contextually lower) [1]. Conversely, the maximum concentration (Cmax) for FFA was lower than for FFC in most tissues, except in the kidney and bile [1].
| Evidence Dimension | Elimination Half-Life (t1/2β) in Kidney Tissue |
|---|---|
| Target Compound Data | 46.01 ± 8.2 h |
| Comparator Or Baseline | Florfenicol (FFC) - Significantly shorter (exact value not provided in abstract but contextually lower) |
| Quantified Difference | FFA t1/2β is significantly slower than FFC |
| Conditions | Trachinotus blochii (snubnose pompano) under tropical marine conditions (28.8 ± 0.54 °C), single in-feed oral dose of 15 mg/kg |
Why This Matters
This prolonged persistence of FFA in kidney tissue confirms its suitability as a marker residue for regulatory monitoring, as it remains detectable long after the parent drug has been eliminated.
- [1] Ramesh, K., et al. (2023). Pharmacokinetics and tissue distribution of florfenicol and florfenicol amine in snubnose pompano (Trachinotus blochii) following oral administration. Fish Physiology and Biochemistry, 49, 307–320. View Source
